1-Phenyl-1-propyne
Overview
Description
1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It is a clear yellow liquid with a molecular weight of 116.16 g/mol. This compound is characterized by the presence of a phenyl group attached to a propyne moiety, making it a member of the alkynes family. It is used as an intermediate in various chemical reactions and has applications in both research and industry .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-1-propyne is dopamine beta-hydroxylase , an enzyme that catalyzes the conversion of dopamine to norepinephrine . This enzyme plays a crucial role in the biosynthesis of catecholamines, which are important neurotransmitters in the nervous system.
Mode of Action
This compound acts as an inhibitor of dopamine beta-hydroxylase . . This suggests that this compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical Pathways
The inhibition of dopamine beta-hydroxylase by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine and norepinephrine. By inhibiting dopamine beta-hydroxylase, this compound can potentially disrupt the normal functioning of this pathway, leading to downstream effects on neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of dopamine beta-hydroxylase . This could potentially lead to alterations in neuronal signaling and function, although the specific effects would likely depend on the context and extent of inhibition.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by conditions such as temperature and pH. Moreover, the presence of other molecules could impact the compound’s interaction with its target. For example, the kinetics of this compound hydrogenation was found to be influenced by the competitive adsorption of H2 and alkyne/alkene on single atom Pd1 centers surrounded by inactive Ag atoms .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1-propyne plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dopamine beta-hydroxylase . This enzyme is responsible for converting dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting dopamine beta-hydroxylase, this compound can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes . Additionally, this compound has been reported to undergo polymerization reactions catalyzed by TaCl5 and NbCl5 .
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its inhibition of dopamine beta-hydroxylase . This inhibition can lead to altered levels of dopamine and norepinephrine within cells, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in neurotransmitter levels can influence neuronal communication and overall brain function . Furthermore, the compound’s interaction with other cellular components, such as enzymes and proteins, can modulate various biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of dopamine beta-hydroxylase . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of dopamine to norepinephrine . This binding interaction is likely to involve specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . The inhibition of dopamine beta-hydroxylase by this compound follows saturation kinetics and is characterized by a first-order inactivation rate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard storage conditions (2-8°C), but its activity may decrease over extended periods . Long-term studies have shown that the inhibition of dopamine beta-hydroxylase by this compound can lead to sustained changes in neurotransmitter levels, which may have lasting effects on cellular function . Additionally, the compound’s stability and degradation products should be monitored to ensure consistent experimental results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including respiratory irritation and skin irritation . It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as dopamine beta-hydroxylase . The compound’s inhibition of this enzyme affects the metabolic flux of dopamine and norepinephrine, leading to altered levels of these neurotransmitters . Additionally, this compound may undergo metabolic transformations, resulting in the formation of various metabolites that could influence its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may also play a role in facilitating the movement of this compound within the cellular milieu . Understanding the transport and distribution of this compound is essential for elucidating its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may localize to specific cellular compartments, such as the cytoplasm or membrane-bound organelles, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to these specific locations, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-propyne can be synthesized through several methods. One common method involves the reaction of phenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. Another method includes the co-catalyzed reaction between cyclopentene and this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the polymerization of phenylacetylene using catalysts such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5). These catalysts facilitate the polymerization process, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-propyne undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 1-phenylpropane using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides, forming halogenated derivatives.
Polymerization: The compound can be polymerized using catalysts like TaCl5 and NbCl5.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature.
Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), room temperature.
Polymerization: Tantalum pentachloride (TaCl5), niobium pentachloride (NbCl5), elevated temperatures.
Major Products Formed:
Hydrogenation: 1-Phenylpropane.
Addition Reactions: Halogenated derivatives such as 1-phenyl-1,2-dibromo-1-propene.
Polymerization: Polymers of this compound.
Scientific Research Applications
1-Phenyl-1-propyne has several applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1-propyne can be compared with other similar compounds such as:
Phenylacetylene: Similar in structure but lacks the propyne moiety.
Diphenylacetylene: Contains two phenyl groups attached to an acetylene moiety.
4-Ethynyltoluene: Contains a toluene group attached to an ethynyl moiety.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in various synthetic processes. Its inhibitory effect on dopamine beta-hydroxylase also sets it apart from other similar compounds .
Properties
IUPAC Name |
prop-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUURDQYRGVEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53621-07-1 | |
Record name | Poly(1-phenyl-1-propyne) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10217667 | |
Record name | 1-Phenyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-1-propyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19400 | |
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CAS No. |
673-32-5 | |
Record name | Methylphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1-propyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-1-ynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYL-1-PROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-phenyl-1-propyne is C9H8. Its molecular weight is 116.16 g/mol. []
ANone: Various spectroscopic techniques are employed to study this compound, including: * Nuclear Magnetic Resonance (NMR): Provides information about the structure and bonding environment of hydrogen and carbon atoms in the molecule. [, , , , ] * Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ] * Ultraviolet Photoelectron Spectroscopy (UPS): Reveals information about the electronic structure and bonding of the molecule by analyzing the kinetic energy of photoelectrons emitted upon UV irradiation. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms in the molecule by analyzing the kinetic energy of core-level photoelectrons emitted upon X-ray irradiation. []* Two-photon Photoemission Spectroscopy (2PPE): A surface-sensitive technique used to study the electronic structure of adsorbed molecules on metal surfaces. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): Offers high resolution and sensitivity in identifying functional groups present in a sample. []* Mössbauer Spectroscopy: A technique particularly sensitive to iron atoms, used to study the electronic environment and magnetic properties of iron-containing materials. []
ANone: Studies show that thinner PMSP membranes exhibit reduced gas permeability when stored under vacuum compared to storage in air. This is attributed to physical aging processes. []
ANone: Incorporating this compound (PP) units into PMSP membranes, either through copolymerization or blending, significantly improves their permeability stability. A 10 mol% PP content provides a good balance between permeability and stability. [, ]
ANone: this compound acts as a mechanism-based inhibitor of dopamine β-hydroxylase. Its interaction with the enzyme leads to enzyme inactivation, providing insights into the enzyme's catalytic mechanism. []
ANone: Palladium catalysts, when modified with ligands derived from this compound, demonstrate enhanced selectivity towards the formation of (Z)-alkenes during the semihydrogenation of alkynes. []
ANone: The regioselectivity of the cyclotrimerization reaction is influenced by the substituents on the alkyne. Asymmetric alkynes lead to the preferential formation of specific regioisomers, dictated by the relative steric hindrance of the substituents. []
ANone: Density functional theory (DFT) calculations are valuable for investigating the mechanisms of reactions involving this compound, such as oxidative coupling reactions with benzoic acid. []
ANone: Yes, DFT calculations can effectively predict the regioselectivity in reactions like the oxidative coupling of this compound with benzoic acid by analyzing the energy profiles of different reaction pathways. []
ANone: The steric bulk of the substituent on the phenyl ring significantly impacts the polymerization behavior of this compound derivatives. For example, 1-(1-naphthyl)-1-propyne, with a bulkier naphthyl group, yields higher molecular weight polymers compared to this compound. []
ANone: The substituent on the alkyne moiety in η3-propargyl/allenyl yttrium complexes, derived from this compound, influences their reactivity towards protonation. Different substituents lead to varying ratios of internal alkynes and allenes as products. []
ANone: PMSP membranes, while exhibiting high gas permeability, are prone to a decrease in permeability over time due to physical aging. []
ANone: Incorporating this compound (PP) units into PMSP, creating copolymers or blends, can effectively mitigate the permeability decline. A 10 mol% PP content shows optimal balance between permeability and stability. []
ANone: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and analyze the product distribution during the semihydrogenation of this compound. [, ]
ANone: PHIP, in conjunction with NMR spectroscopy, allows the identification of reaction intermediates, offering valuable insights into the mechanistic details of this compound hydrogenation catalyzed by specific metal complexes. []
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